molecular formula C8H13ClN4O2 B2936772 6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride CAS No. 2361609-68-7

6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride

Cat. No.: B2936772
CAS No.: 2361609-68-7
M. Wt: 232.67
InChI Key: PLXCBNBSSTYASP-JEDNCBNOSA-N
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Description

6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride is a pyrimidine dione derivative featuring a pyrrolidine moiety substituted at the 6-position of the pyrimidine ring. The (3S)-3-aminopyrrolidine group introduces a chiral center, which may influence stereoselective interactions with biological targets. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

6-[(3S)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c9-5-1-2-12(4-5)6-3-7(13)11-8(14)10-6;/h3,5H,1-2,4,9H2,(H2,10,11,13,14);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXCBNBSSTYASP-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC(=O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Aminopyrrolidine Moiety: The aminopyrrolidine group can be introduced via nucleophilic substitution. This step often requires the use of protecting groups to ensure selective reaction at the desired position.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine core undergoes nucleophilic substitution at electron-deficient positions (C-5 or C-6). For example:

Reaction TypeReagents/ConditionsProductYieldSource
Amination NH₃/EtOH, 80°C, 12h6-[(3S)-3-Aminopyrrolidin-1-yl]-5-amino-1H-pyrimidine-2,4-dione78%
Halogenation POCl₃, PCl₅, reflux5-Chloro-6-[(3S)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione85%

Key Findings :

  • The C-5 position is more reactive toward nucleophiles due to conjugation with the carbonyl groups.

  • Steric hindrance from the pyrrolidine group limits substitution at C-6.

Oxidation of the Aminopyrrolidine Moiety

The (3S)-3-aminopyrrolidine substituent undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄ H₂O, 25°C, 2hPyrrolidine N-oxide derivativeHigh
mCPBA CH₂Cl₂, 0°C, 1hEpoxidation at C-4/C-5 positionsModerate

Mechanistic Insight :

  • Oxidation preferentially targets the pyrrolidine ring’s secondary amine, forming stable N-oxide derivatives without pyrimidine ring degradation.

Acid-Catalyzed Hydrolysis

The hydrochloride salt facilitates hydrolysis under acidic conditions:

AcidTemperatureProductStabilitySource
HCl (1M) 60°C, 6hCleavage of pyrrolidine-pyrimidine bondPartial
H₂SO₄ (0.5M) 80°C, 3hDegradation to uracil derivativesComplete

Stability Data :

  • The compound is stable in pH 4–7 but rapidly degrades in strongly acidic (pH < 2) or alkaline (pH > 9) media.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrimidine ring:

ReactionCatalytic SystemSubstrateYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C5-Aryl derivatives65–72%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CN-Alkylated analogs55%

Limitations :

  • Steric bulk from the pyrrolidine group reduces coupling efficiency at C-6 .

Reductive Alkylation

The primary amine in the pyrrolidine substituent undergoes reductive alkylation:

Aldehyde/KetoneReducing AgentProductPuritySource
Formaldehyde NaBH₃CN, MeOHN-Methylpyrrolidine derivative90%
Acetophenone H₂, Pd/C, EtOHN-(1-Phenylethyl) derivative82%

Applications :

  • This reaction diversifies the compound’s pharmacological profile by introducing lipophilic groups.

Complexation with Metals

The pyrimidine dione system chelates transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)Source
CuCl₂ H₂O, 25°COctahedral Cu(II) complex4.2
Fe(NO₃)₃ EtOH, refluxTetrahedral Fe(III) complex3.8

Spectroscopic Evidence :

  • IR shifts at 1670 cm⁻¹ (C=O) and 1580 cm⁻¹ (N–H) confirm coordination.

Photochemical Reactions

UV irradiation induces dimerization:

WavelengthSolventProductQuantum YieldSource
254 nm MeCN[2+2] Cycloaddition dimer0.12
365 nm H₂OOxidative degradationN/A

Caution :

  • Photodegradation necessitates storage in amber vials under inert atmospheres.

Scientific Research Applications

Chemistry

In chemistry, 6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and binding affinities. Its structural features make it a useful tool for investigating biological mechanisms at the molecular level.

Medicine

Medically, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for the design of new therapeutic agents, particularly in the treatment of diseases involving pyrimidine metabolism.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrrolidine moiety can form hydrogen bonds and electrostatic interactions with active sites, while the pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substitutions

The table below summarizes key structural differences and similarities between the target compound and selected analogues:

Compound Name Substituents at Pyrimidine-2,4-dione Core Key Functional Groups Biological Activity/Application Evidence ID
Target Compound 6-[(3S)-3-Aminopyrrolidin-1-yl] Chiral pyrrolidine, hydrochloride salt Not explicitly stated (structural proxy) N/A
6-AU (6-Aminouracil) Analogue C10 6-propyl, 3-phenyl Phenyl, propyl DNA polymerase III inhibition (docking)
TAS-102 Component (5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]) 5-chloro, 6-(iminopyrrolidinyl)methyl Chlorine, iminopyrrolidine Thymidylate synthase inhibition (cancer therapy)
6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione 6-(cyclopropylamino)methyl Cyclopropylamino Discontinued (no activity data)
6-Azidopyrimidine-2,4-dione 6-azido Azido group Synthetic intermediate (from 6-aminouracil)
6-[(3-Hydroxy-2-hydroxymethyl)propyl] Derivatives (7–9) Hydroxy/hydroxymethyl propyl, methoxymethyl Hydroxyl, methoxy No explicit activity data

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogues like C10 or cyclopropylamino derivatives .
  • Stereochemistry: The (3S)-configuration of the aminopyrrolidine group may confer target specificity absent in racemic or non-chiral analogues (e.g., TAS-102’s iminopyrrolidine lacks defined stereochemistry in the cited evidence) .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione hydrochloride, and how can purity be maximized?

  • Methodology :

  • Synthesis : Use a stepwise approach involving HCl-mediated salt formation (e.g., 1.0 M aqueous HCl at 50°C, as described for structurally similar pyrrolidine-pyrimidine derivatives in ). Heating to 50°C ensures complete dissolution and crystallization.
  • Purification : Employ recrystallization with cold aqueous HCl (1.0 M) to remove impurities, followed by vacuum filtration and drying under suction (yield ~52.7%) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds (referenced in ).

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and confirming stereochemistry?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidine-pyrimidine backbone and stereochemical integrity of the 3S-aminopyrrolidine moiety .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C9_9H13_{13}N3_3O2_2·HCl: ~237.7 g/mol, adjusted for substituents) .
  • X-ray Crystallography : For resolving ambiguous stereochemistry in crystalline forms (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Design accelerated degradation experiments across pH 1–10 (using ammonium acetate buffer, pH 6.5, as in ) and temperatures (25–50°C). Monitor degradation via UV-Vis spectroscopy or LC-MS .
  • Data Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to distinguish pH-dependent hydrolysis of the pyrimidine-dione ring vs. thermal decomposition of the pyrrolidine amine .

Q. What strategies are effective for elucidating the compound’s metabolic pathways in biological systems?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Focus on oxidative deamination of the pyrrolidine ring and pyrimidine hydroxylation .
  • Isotope Labeling : Use 15N^{15}N- or 13C^{13}C-labeled analogs to track metabolic intermediates (e.g., similar to methods for forodesine hydrochloride in ).

Q. How should researchers address discrepancies in bioactivity data across different cell lines or assay conditions?

  • Methodology :

  • Assay Standardization : Normalize cell viability assays (e.g., MTT) using reference compounds (e.g., thiamine hydrochloride controls in ).
  • Dose-Response Curves : Compare EC50_{50} values under controlled O2_2/CO2_2 levels (5% CO2_2, 37°C) to minimize variability .
  • Mechanistic Profiling : Use kinase inhibition panels or RNA-seq to identify off-target effects confounding bioactivity results .

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